N~1~-(2-Nitrophenyl)benzene-1,3-diamine
Description
N¹-(2-Nitrophenyl)benzene-1,3-diamine is a benzene-1,3-diamine derivative featuring a nitro group (-NO₂) at the ortho position of the phenyl substituent.
Properties
CAS No. |
54381-15-6 |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
3-N-(2-nitrophenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H11N3O2/c13-9-4-3-5-10(8-9)14-11-6-1-2-7-12(11)15(16)17/h1-8,14H,13H2 |
InChI Key |
BHLJEAQVVPFRKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=CC(=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitro-phenyl)-m-phenylenediamine typically involves the nitration of m-phenylenediamine followed by a coupling reaction with a nitrobenzene derivative. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the formation of by-products.
Industrial Production Methods
In an industrial setting, the production of N-(2-nitro-phenyl)-m-phenylenediamine may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitro-phenyl)-m-phenylenediamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Electrophilic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., chlorine, bromine) for halogenation.
Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions or amines.
Major Products Formed
Reduction: Formation of N-(2-amino-phenyl)-m-phenylenediamine.
Electrophilic Substitution: Formation of various substituted derivatives depending on the electrophile used.
Nucleophilic Substitution: Formation of substituted aromatic amines.
Scientific Research Applications
N-(2-nitro-phenyl)-m-phenylenediamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-nitro-phenyl)-m-phenylenediamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key structural differences among benzene-1,3-diamine derivatives lie in the substituents attached to the aromatic rings. Below is a comparative overview:
Key Observations :
- Electronic Effects : The nitro group in N¹-(2-nitrophenyl)benzene-1,3-diamine enhances electrophilicity, contrasting with electron-donating groups (e.g., methyl, methoxy) in analogues like 6-methyl-N¹-(4-pyridin-3-yl-pyrimidin-2-yl)benzene-1,3-diamine, which increase electron density .
- Steric Hindrance : Bulky substituents (e.g., hexadecyloxy, pyridinyl-pyrimidinyl) reduce molecular flexibility and influence solubility .
- Biological Relevance : Pyrimidine and pyridine moieties (e.g., in –7) are associated with kinase inhibition, while nitro groups may confer redox activity or toxicity .
Physicochemical Properties
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